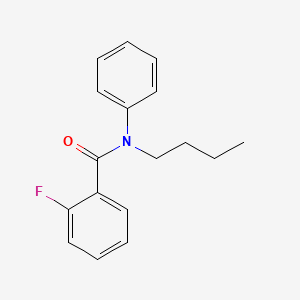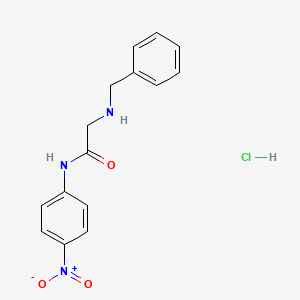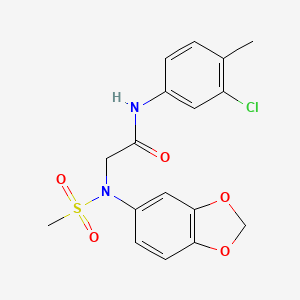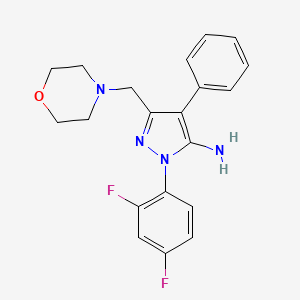
1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)urea
概要
説明
N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea: is an organic compound belonging to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea typically involves the reaction of 3,4-dimethylaniline and 3-methylaniline with phosgene or a phosgene substitute under controlled conditions. The reaction can be represented as follows:
3,4-dimethylaniline+3-methylaniline+phosgene→N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea
Industrial Production Methods
In an industrial setting, the synthesis might involve the use of safer phosgene substitutes such as triphosgene or diphosgene. The reaction is typically carried out in a solvent like dichloromethane or toluene, and the temperature is maintained at a level that ensures the reaction proceeds efficiently without decomposing the reactants or products.
化学反応の分析
Types of Reactions
N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound might be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.
Industry: It may find applications in the production of polymers, dyes, or other industrial chemicals.
作用機序
The mechanism by which N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea exerts its effects would depend on its specific application. For instance, if it has biological activity, it might interact with specific enzymes or receptors, influencing cellular pathways. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N,N’-diphenylurea: A simpler analog without methyl substituents.
N-(3-methylphenyl)-N’-(4-methylphenyl)urea: A similar compound with different methyl group positions.
N-(4-methylphenyl)-N’-(4-methylphenyl)urea: Another analog with methyl groups in the para position.
Uniqueness
N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea is unique due to the specific positioning of the methyl groups on the aromatic rings
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-4-6-14(9-11)17-16(19)18-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFJTTUBRUMRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B4237160.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4237189.png)
![2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride](/img/structure/B4237191.png)





![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4237226.png)
![N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4237231.png)
![N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4237233.png)
![1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane](/img/structure/B4237242.png)
![Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]-](/img/structure/B4237250.png)
